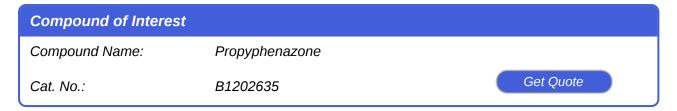


Application Notes and Protocols for Propyphenazone in Pediatric Oral Suspension Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, making it a candidate for managing pain and fever in pediatric populations.[1][2] Oral liquid formulations are preferable for children due to ease of swallowing and flexible dosing.[3][4] These application notes provide a comprehensive guide to the development and quality control of a pediatric oral suspension of **propyphenazone**.

Propyphenazone acts by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain, fever, and inflammation.[5][2]

Physicochemical Properties of Propyphenazone

A thorough understanding of the physicochemical properties of **propyphenazone** is crucial for formulation development.



Property	Value	Reference
Molecular Formula	C14H18N2O	[5]
Molecular Weight	230.31 g/mol	[5]
Appearance	White to off-white crystalline powder	[6]
Melting Point	102-105°C	[7]
Solubility	Slightly soluble in water; Freely soluble in ethanol (96%) and methylene chloride	[7]
рКа	1.46 ± 0.65 (Predicted)	[7]

Model Formulation for a Propyphenazone Pediatric Oral Suspension

The following is a model formulation for a 100 mg/5 mL **propyphenazone** oral suspension. The selection of excipients is critical for the stability, palatability, and safety of pediatric formulations. [3][8]



Ingredient	Concentration (% w/v)	Function
Propyphenazone	2.0	Active Pharmaceutical Ingredient
Xanthan Gum	0.2	Suspending Agent
Sucrose	30.0	Sweetening Agent, Viscosity Enhancer
Sodium Benzoate	0.1	Preservative
Citric Acid Monohydrate	0.1	pH adjusting agent/Buffering Agent
Sodium Citrate Dihydrate	0.15	pH adjusting agent/Buffering Agent
Cherry Flavor	0.2	Flavoring Agent
Purified Water	q.s. to 100%	Vehicle

Experimental Protocols Preparation of Propyphenazone Oral Suspension (100 mg/5 mL)

This protocol outlines the steps for preparing a laboratory-scale batch of the model formulation.

Equipment:

- Analytical balance
- · Magnetic stirrer with hot plate
- Homogenizer
- pH meter
- · Volumetric flasks and graduated cylinders



Beakers

Procedure:

- Vehicle Preparation: In a suitable beaker, dissolve the sodium benzoate, citric acid, and sodium citrate in approximately 70% of the final volume of purified water with gentle stirring.
- Incorporation of Suspending Agent: Slowly disperse the xanthan gum into the vortex of the stirring solution to prevent clumping. Continue stirring until a uniform dispersion is formed.
- Addition of Sweetener and Flavor: Gradually add the sucrose to the dispersion and stir until completely dissolved. Add the cherry flavor and mix thoroughly.
- Dispersion of API: In a separate container, levigate the **propyphenazone** powder with a small portion of the prepared vehicle to form a smooth paste.
- Final Mixing: Gradually add the paste to the bulk of the vehicle with continuous stirring.
- Homogenization: Homogenize the suspension to ensure a uniform particle size distribution of the suspended drug.
- Final Volume Adjustment: Transfer the suspension to a calibrated volumetric container and add purified water to reach the final volume. Mix well.
- Packaging: Transfer the final suspension into amber-colored bottles to protect from light.

Quality Control Testing of Propyphenazone Oral Suspension

A battery of tests is essential to ensure the quality, safety, and efficacy of the final product.[9] [10]

4.2.1. Appearance

 Procedure: Visually inspect the suspension for color, odor, and the presence of any foreign matter. Assess the homogeneity of the suspension after shaking.



 Acceptance Criteria: A uniform, white to off-white suspension with the characteristic odor of the flavoring agent, free from visible foreign particles.

4.2.2. pH Measurement

- Procedure: Calibrate a pH meter using standard buffers. Measure the pH of an undiluted sample of the suspension.
- Acceptance Criteria: The pH should be within a pre-defined range (e.g., 4.0 5.0) to ensure stability and palatability.

4.2.3. Viscosity

- Procedure: Use a rotational viscometer to measure the viscosity of the suspension at a controlled temperature (e.g., 25°C).[11][12][13]
- Acceptance Criteria: The viscosity should fall within a specified range to ensure adequate physical stability (prevention of rapid settling) and pourability.[14][15]

4.2.4. Assay of **Propyphenazone** (Content Uniformity)

 Method: A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the accurate quantification of propyphenazone.[16][17]

Parameter	Specification
Instrumentation	HPLC with UV detector
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile:Water (70:30 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	238 nm
Injection Volume	20 μL
Retention Time	Approximately 13.63 min



- Standard Preparation: Accurately weigh and dissolve a suitable amount of **propyphenazone** reference standard in the mobile phase to obtain a known concentration (e.g., 10 μg/mL).
- Sample Preparation: Accurately weigh a quantity of the suspension equivalent to 100 mg of **propyphenazone** and transfer it to a 100 mL volumetric flask. Add a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve the **propyphenazone**. Dilute to volume with the solvent. Further dilute an aliquot of this solution with the mobile phase to obtain a theoretical concentration of 10 μg/mL of **propyphenazone**.
- Procedure: Inject the standard and sample preparations into the chromatograph and record the peak areas.
- Calculation: Calculate the percentage of propyphenazone in the suspension using the following formula:

% Label Claim = (Area sample / Area standard) * (Conc standard / Conc sample) * 100

 Acceptance Criteria: The content of propyphenazone should be within 90.0% to 110.0% of the label claim.

4.2.5. Microbial Limit Testing

- Procedure: Perform the microbial limit test according to pharmacopeial methods to
 determine the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC).
 [18][19] The test should also include a screen for the absence of objectionable
 microorganisms such as Escherichia coli.[20][21]
- Acceptance Criteria: The microbial counts should not exceed the limits specified for oral aqueous preparations (e.g., TAMC ≤ 10² CFU/mL, TYMC ≤ 10¹ CFU/mL, and absence of E. coli).[20]

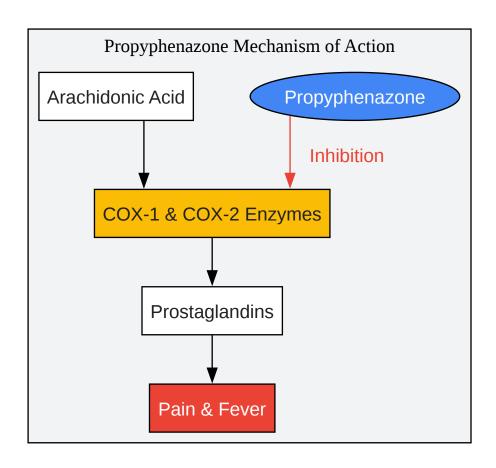
Stability Testing

Stability studies are conducted to establish the shelf-life of the product under defined storage conditions.[22][23][24][25]



- Protocol: Store the suspension in its final packaging at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions as per ICH guidelines.
- Testing Intervals: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated).
- Parameters to be Monitored: Appearance, pH, viscosity, assay of propyphenazone, and microbial limits.

Visualizations



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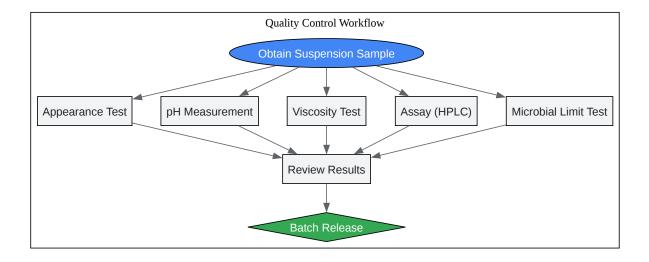
Caption: Mechanism of action of **Propyphenazone**.





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Caption: Workflow for pediatric oral suspension formulation.



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Caption: Quality control testing workflow.



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